

An In-depth Technical Guide on the Electronic Structure of 1,2-Dinitroethyne

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Compound of Interest

Compound Name:	Dinitroethyne
CAS No.:	88466-66-4
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This technical guide provides a comprehensive overview of the electronic structure of 1,2-**dinitroethyne** (C₂N₂O₄), a high-energy density molecule with potential applications as a rocket propellant.^{[1][2][3][4]} Due to its predicted high energy content, understanding its electronic structure and stability is of significant interest.^{[1][5]} This document summarizes the currently available theoretical and computational findings, as experimental synthesis and characterization have proven to be challenging.^{[1][2][3][4]}

Molecular Structure and Properties

1,2-**Dinitroethyne**, also known as dinitroacetylene, is a symmetric molecule with a linear carbon backbone.^[1] Computational studies have been employed to predict its geometric and electronic properties.^{[1][2][3][4]}

Table 1: Predicted Molecular Geometry of 1,2-**Dinitroethyne** and its Radical Anion

Parameter	1,2-Dinitroethyne (Gas Phase)	1,2-Dinitroethyne Radical Anion (1 ^{•-}) (Gas Phase)
C-N Bond Length	1.405 Å	1.348 Å
C-C Bond Length	1.197 Å	1.213 Å

Data sourced from quantum chemical calculations.[1]

A frontier orbital analysis suggests that partial reduction of 1,2-**dinitroethyne**, leading to the formation of its radical anion, could increase the C-N bond order, offering a potential strategy to stabilize this highly energetic material.[1][2][3][4] This is supported by the calculated shorter C-N bond length in the radical anion compared to the neutral molecule.[1]

Spectroscopic Properties (Predicted)

Quantum chemical methods have been used to predict the vibrational spectra of 1,2-**dinitroethyne**. [1][2][3]

Table 2: Predicted Vibrational Frequencies for 1,2-**Dinitroethyne** and its Radical Anion

Vibrational Mode	1,2-Dinitroethyne	1,2-Dinitroethyne Radical Anion (1 ^{•-})
C-N Stretch	Not specified	Marginal red shift of ~24 cm ⁻¹
C-C Stretch	Not specified	Marginal red shift of ~24 cm ⁻¹

Further detailed vibrational, UV-Vis, and NMR spectroscopic data are predicted in supplementary materials of the cited study.[3]

Thermodynamic and Performance Properties (Predicted)

1,2-**Dinitroethyne** is predicted to have a record-high heat of formation and energy density.[1][2][3] These properties make it a molecule of great interest for applications as a high-performance rocket propellant.[1][2][3][5]

Table 3: Predicted Thermodynamic and Performance Data

Property	Predicted Value
Specific Impulse (as a monopropellant)	354 s

This value is exceedingly high for a monopropellant.[1]

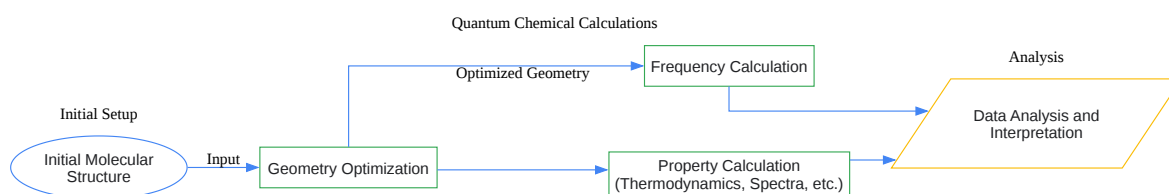
Decomposition and Stability

While unimolecular decomposition pathways of 1,2-**dinitroethyne** are predicted to have high activation energies, its stability is a significant concern.[1][2][3][4] Research suggests that nitrogen oxide (NOx) radical species, which are commonly present in the reaction mixtures of energetic materials, can significantly catalyze the decomposition of dinitroacetylene.[1][2][3][4] This catalytic effect may be a contributing factor to the lack of success in its synthesis.[1][2][3][4]

The proposed NOx-catalyzed decomposition pathway involves a nitro-nitrite isomerization.[1]

Computational Methodology

The data presented in this guide are primarily derived from quantum chemical calculations.[1][2][3][4] The general workflow for these computational studies is outlined below.



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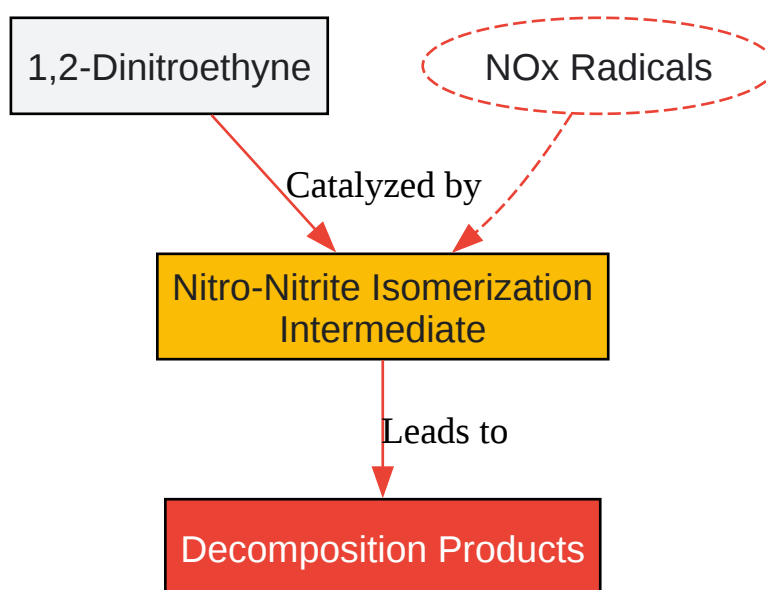
Caption: A generalized workflow for the computational analysis of 1,2-**dinitroethyne**.

The specific computational methods employed in the key study include:

- Quantum Chemical Methods: Used to predict thermodynamic properties, ionization potential, electron affinity, UV/Vis spectra, NMR, and vibrational spectra.[1][2][3][4]
- Frontier Orbital Analysis: Employed to rationalize the stability of the molecule and its radical anion.[1][2][3][4]

Proposed Decomposition Pathway

The catalytic decomposition of 1,2-**dinitroethyne** by NO_x radicals is a critical factor in its instability. A simplified logical diagram of this process is presented below.



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Caption: NO_x-catalyzed decomposition of 1,2-**dinitroethyne**.

Conclusion

The electronic structure of 1,2-**dinitroethyne** has been investigated through computational methods, revealing its potential as a high-energy density material. However, its kinetic instability, particularly the catalytic decomposition by NO_x radicals, presents a significant

challenge to its synthesis and practical application. Future research may focus on stabilization strategies, such as the formation of its radical anion through partial reduction, to harness its energetic potential.

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